molecular formula C8H8O2S B2844423 3-(Thiophen-3-yl)but-2-enoic acid CAS No. 1251526-81-4

3-(Thiophen-3-yl)but-2-enoic acid

Cat. No.: B2844423
CAS No.: 1251526-81-4
M. Wt: 168.21
InChI Key: JMYHFMLJXLCSJG-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)but-2-enoic acid is an organic compound that features a thiophene ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)but-2-enoic acid typically involves the reaction of thiophene derivatives with butenoic acid precursors. One common method is the condensation reaction between thiophene-3-carboxaldehyde and malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the butenoic acid moiety can be reduced to form the corresponding butanoic acid derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Thiophen-3-yl)but-2-enoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Thiophen-2-yl)but-2-enoic acid
  • 3-(Thiophen-4-yl)but-2-enoic acid
  • 3-(Furan-3-yl)but-2-enoic acid

Uniqueness

3-(Thiophen-3-yl)but-2-enoic acid is unique due to the position of the thiophene ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

(E)-3-thiophen-3-ylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYHFMLJXLCSJG-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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